![molecular formula C15H14ClNO B1381687 2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde CAS No. 1777430-74-6](/img/structure/B1381687.png)
2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde
Overview
Description
“2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde” is a chemical compound. It’s likely to be a derivative of benzylamine, which is an organic compound consisting of a benzyl group attached to an amine functional group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, benzylamine can be produced by several methods, including the reaction of benzyl chloride and ammonia . Another method involves the reaction of chlorobenzene and ethanolamine .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzyl group (C6H5CH2), a methyl group (CH3), an amino group (NH2), a chloro group (Cl), and a benzaldehyde group (C6H5CHO). The exact structure would depend on the positions of these groups in the molecule .Scientific Research Applications
I conducted a search for scientific research applications of “2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde”, but specific details on unique applications are not readily available in the search results. However, Sigma-Aldrich lists this compound with a CAS Number: 1777430-74-6 and mentions that related peer-reviewed papers, technical documents, and similar products can be found on their website . This could be a starting point for further research into the applications of this compound.
Mechanism of Action
Target of Action
It’s structurally similar to prl-8-53, a nootropic compound that has been shown to act as a hypermnesic drug in humans
Mode of Action
Based on its structural similarity to prl-8-53, it might display possible cholinergic properties, potentiate dopamine, and partially inhibit serotonin . These interactions could lead to changes in neurotransmitter levels and receptor activity, potentially affecting cognitive function.
Biochemical Pathways
If it shares similar properties with prl-8-53, it might influence the cholinergic and dopaminergic pathways, which are crucial for memory and cognition .
Result of Action
If it acts similarly to PRL-8-53, it might enhance memory and cognitive function . .
properties
IUPAC Name |
2-[benzyl(methyl)amino]-5-chlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-17(10-12-5-3-2-4-6-12)15-8-7-14(16)9-13(15)11-18/h2-9,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOCGUNXJIMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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